2-Ethylbicyclo[2.2.1]heptane
Overview
Description
2-Ethylbicyclo[2.2.1]heptane, also known as 2-ethylnorbornane, is a bicyclic hydrocarbon with the molecular formula C9H16. This compound is a derivative of norbornane, characterized by the presence of an ethyl group at the second carbon position of the bicyclo[2.2.1]heptane structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbicyclo[2.2.1]heptane typically involves the reaction of cyclopentadiene with ethylene in the presence of a catalyst. This reaction forms the bicyclic structure with the ethyl group attached to the second carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar process but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Products include 2-ethylbicyclo[2.2.1]heptan-2-ol, 2-ethylbicyclo[2.2.1]heptan-2-one, and 2-ethylbicyclo[2.2.1]heptanoic acid.
Reduction: The major product is a more saturated hydrocarbon, such as this compound itself.
Substitution: Halogenated derivatives like 2-chloro-2-ethylbicyclo[2.2.1]heptane.
Scientific Research Applications
2-Ethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic hydrocarbons. Its unique structure allows for the exploration of stereochemistry and conformational analysis.
Biology: While not commonly used in biological studies, its derivatives can be explored for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Industry: It is used as a precursor in the synthesis of various chemical products, including lubricants and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethylbicyclo[2.2.1]heptane in chemical reactions involves the interaction of its bicyclic structure with reagents. The molecular targets include the carbon-carbon bonds and the ethyl group, which can undergo various transformations. The pathways involved depend on the type of reaction, such as oxidation, reduction, or substitution, and the specific reagents and conditions used.
Comparison with Similar Compounds
Norbornane: The parent compound of 2-ethylbicyclo[2.2.1]heptane, lacking the ethyl group.
2-Methylbicyclo[2.2.1]heptane: Similar structure with a methyl group instead of an ethyl group.
2,3-Dimethylbicyclo[2.2.1]heptane: Contains two methyl groups at the second and third positions.
Uniqueness: this compound is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. The ethyl group provides steric hindrance and electronic effects that differentiate it from its methyl and unsubstituted counterparts.
Properties
IUPAC Name |
2-ethylbicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-8-5-7-3-4-9(8)6-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMFSGPWYVAINM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880828 | |
Record name | bicyclo[2.2.1]heptane, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-41-0 | |
Record name | Bicyclo(2.2.1)heptane, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethylnorbornane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bicyclo[2.2.1]heptane, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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